molecular formula C24H28N4O3 B2907833 3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251616-88-2

3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2907833
CAS No.: 1251616-88-2
M. Wt: 420.513
InChI Key: FEEDHSDQNBQURQ-UHFFFAOYSA-N
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Description

3-(Azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a synthetically derived small molecule belonging to the 1,8-naphthyridine chemical class, a scaffold recognized for its potent and selective inhibition of various kinase targets. This compound is structurally analogous to known pharmacologically active molecules and is primarily investigated in the context of cancer research and signal transduction pathway analysis. Its design, featuring a 1,8-naphthyridin-4-amine core, is characteristic of inhibitors that target the ATP-binding site of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) [https://pubmed.ncbi.nlm.nih.gov/21275444/]. The specific substitution pattern, including the 2,4-dimethoxyphenyl group and the azepane carbonyl moiety, is engineered to modulate potency, selectivity, and physicochemical properties, making it a valuable tool for probing the intricate mechanisms of the PI3K/Akt/mTOR pathway. Researchers utilize this compound to study aberrant cell proliferation, survival, and angiogenesis in various disease models, contributing to the development of targeted therapeutic strategies. Its primary research value lies in its utility as a chemical probe for deciphering complex kinase-driven cellular processes and for validating new targets in oncology and beyond.

Properties

IUPAC Name

azepan-1-yl-[4-(2,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-16-8-10-18-22(27-20-11-9-17(30-2)14-21(20)31-3)19(15-25-23(18)26-16)24(29)28-12-6-4-5-7-13-28/h8-11,14-15H,4-7,12-13H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEDHSDQNBQURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)OC)OC)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multiple steps, starting with the preparation of the naphthyridine core. This is followed by the introduction of the dimethoxyphenyl group and the azepane ring. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and pressures to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an anticancer or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Naphthyridine Core

The following table compares Compound A with other 1,8-naphthyridin-4-amine derivatives, emphasizing structural and synthetic differences:

Compound Name Substituents Molecular Formula Molecular Weight Key Data (Yield, Melting Point) Reference
Compound A 3-(Azepane-1-carbonyl), 7-methyl, N-(2,4-dimethoxyphenyl) C24H28N4O3 420.5 CAS: 1251569-53-5; Smiles: COc1ccc(Nc2c(C(=O)N3CCCCCC3)cnc3nc(C)ccc23)cc1OC
Compound B 3-(Thiomorpholine-4-carbonyl), 7-methyl, N-(3,5-dimethoxyphenyl) C22H24N4O3S 424.5 CAS: 1251702-84-7; Thiomorpholine replaces azepane, altering solubility and electronic properties
Compound C 3-(Azepane-1-carbonyl), 7-methyl, N-(4-fluoro-2-methylphenyl) C23H25FN4O 392.5 CAS: 1251689-95-8; Fluorine and methyl groups may enhance lipophilicity
Compound D 2-(2-Bromophenyl), 7-phenyl, 5-(trifluoromethyl) C22H15BrF3N3 466.3 Yield: 85%; Mp: 139–141°C; Trifluoromethyl enhances metabolic stability
Compound E 2-(4-Methoxyphenyl), 7-phenyl, 5-(trifluoromethyl) C23H18F3N3O 409.4 Yield: 80%; Mp: 194–196°C; Methoxy group improves solubility
Key Observations:

Azepane vs. Thiomorpholine: Compound B replaces azepane with thiomorpholine, introducing sulfur into the heterocycle.

Trifluoromethyl Derivatives: Compounds D and E (from ) feature a 5-trifluoromethyl group, which is absent in Compound A. The CF3 group is known to improve pharmacokinetic properties, such as metabolic resistance .

Biological Activity

3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the naphthyridine class, which is known for various pharmacological properties, including anti-inflammatory and antitumor activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The chemical formula of this compound is C24H28N4O3C_{24}H_{28}N_{4}O_{3}, with a molecular weight of 420.5 g/mol. The structure comprises a naphthyridine core substituted with an azepane carbonyl and a dimethoxyphenyl group.

Property Value
Molecular FormulaC24H28N4O3
Molecular Weight420.5 g/mol
IUPAC Nameazepan-1-yl-[4-(2,4-dimethoxyphenylamino)-7-methyl-1,8-naphthyridin-3-yl]methanone

The biological activity of naphthyridine derivatives often involves their interaction with various molecular targets such as enzymes and receptors. The mechanism may include:

  • Enzyme Inhibition: Compounds like this compound may act as inhibitors of specific enzymes involved in disease processes.
  • Receptor Modulation: The compound may bind to receptors affecting signaling pathways related to inflammation or cancer cell proliferation.

Antitumor Activity

Research has indicated that naphthyridine derivatives exhibit significant antitumor properties. Studies suggest that compounds similar to this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These effects are crucial for managing chronic inflammatory conditions .

Antioxidant Properties

Naphthyridine derivatives also demonstrate antioxidant activity, which can protect cells from oxidative stress. This property is vital for preventing cellular damage associated with various diseases .

Case Studies

Several studies have investigated the biological activities of naphthyridine derivatives:

  • Study on Antitumor Activity:
    • A study demonstrated that a related naphthyridine compound significantly inhibited tumor growth in animal models by inducing apoptosis through the mitochondrial pathway .
  • Anti-inflammatory Research:
    • Another study reported that a similar structure reduced inflammation markers in vitro and in vivo models of arthritis .
  • Antioxidant Evaluation:
    • Research indicated that naphthyridine derivatives exhibited strong free radical scavenging activity, suggesting potential use in neuroprotective therapies .

Q & A

Q. What are the key synthetic routes for 3-(azepane-1-carbonyl)-N-(2,4-dimethoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine?

The synthesis typically involves multi-step organic reactions, including:

  • Friedlander reaction to construct the naphthyridine core.
  • Amide coupling to introduce the azepane-1-carbonyl group.
  • Buchwald-Hartwig amination for aryl amine bond formation . Key parameters include solvent choice (e.g., DMF or DMSO), temperature control (60–120°C), and catalysts (e.g., Pd for cross-coupling). Purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups.
  • HPLC : For purity assessment (>95%) .

Q. What preliminary biological activities are reported for this compound?

While direct data on this compound is limited, structural analogs exhibit:

  • Kinase inhibition (e.g., BTK inhibition for cancer/autoimmune disease targets).
  • Antimicrobial activity against Gram-positive bacteria. Initial screening should use enzyme-linked immunosorbent assays (ELISA) or microbroth dilution assays for microbial inhibition .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent selection : Ionic liquids improve reaction efficiency and reduce byproducts .
  • Catalyst optimization : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency.
  • Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition .
  • Workflow : Use design-of-experiment (DoE) models to identify critical parameters .

Q. What computational methods predict the compound’s binding affinity to BTK?

  • Molecular docking (AutoDock Vina) to simulate ligand-receptor interactions.
  • Molecular Dynamics (MD) simulations (GROMACS) to assess binding stability.
  • QSAR models to correlate substituent effects (e.g., methoxy groups enhance hydrophobicity) with activity .

Q. How can contradictory data on biological activity be resolved?

  • Dose-response curves : Validate IC₅₀ values across multiple assays (e.g., BTK vs. unrelated kinases).
  • Off-target screening : Use proteome-wide profiling (e.g., KINOMEscan) to identify non-specific interactions.
  • Structural analogs : Compare with derivatives lacking the azepane group to isolate functional contributions .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Prodrug design : Introduce phosphate groups at the naphthyridine nitrogen.
  • Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous dispersion.
  • Co-crystallization : Co-formulate with cyclodextrins to improve stability .

How do structural modifications influence activity? (SAR Analysis)

Substituent Effect on Activity
2,4-DimethoxyphenylEnhances hydrophobic binding to BTK
Azepane-carbonylImproves metabolic stability
7-Methyl groupReduces off-target toxicity
SAR studies require iterative synthesis and surface plasmon resonance (SPR) for binding kinetics .

Q. What experimental designs validate anticancer efficacy in vivo?

  • Xenograft models : Implant BTK-expressing tumors (e.g., Ramos B-cell lymphoma) in nude mice.
  • Dosing regimen : Administer 10–50 mg/kg intravenously, 3×/week for 4 weeks.
  • Endpoint analysis : Measure tumor volume reduction and perform histopathology .

Q. How can regioselectivity challenges in naphthyridine functionalization be addressed?

  • Directing groups : Use pyridyl auxiliaries to control electrophilic substitution.
  • Microwave-assisted synthesis : Accelerate reaction rates and improve selectivity.
  • Crystallographic analysis (XRD) to confirm regiochemical outcomes .

Methodological Notes

  • Data Interpretation : Use principal component analysis (PCA) to resolve spectral overlaps in NMR .
  • Contradiction Management : Replicate studies under standardized conditions (pH 7.4, 37°C) to minimize variability .
  • Ethical Compliance : Follow OECD guidelines for preclinical toxicity testing .

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